6-methoxy-N-[1-(4-methoxybenzoyl)piperidin-4-yl]pyrimidin-4-amine
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Overview
Description
6-methoxy-N-[1-(4-methoxybenzoyl)piperidin-4-yl]pyrimidin-4-amine is a complex organic compound with a unique structure that includes a pyrimidine ring, a piperidine ring, and methoxybenzoyl groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N-[1-(4-methoxybenzoyl)piperidin-4-yl]pyrimidin-4-amine typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the piperidine ring, and the attachment of the methoxybenzoyl groups. Common synthetic routes may involve:
Formation of the Pyrimidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Piperidine Ring: This step may involve the use of piperidine derivatives and coupling reactions.
Attachment of Methoxybenzoyl Groups: This can be done through acylation reactions using methoxybenzoyl chloride and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-N-[1-(4-methoxybenzoyl)piperidin-4-yl]pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the methoxybenzoyl groups, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
6-methoxy-N-[1-(4-methoxybenzoyl)piperidin-4-yl]pyrimidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for potential therapeutic applications, such as anti-cancer or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-methoxy-N-[1-(4-methoxybenzoyl)piperidin-4-yl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine: A structurally similar compound with potential differences in biological activity.
4-methoxybenzoyl derivatives: Compounds with similar functional groups that may exhibit comparable chemical properties.
Uniqueness
6-methoxy-N-[1-(4-methoxybenzoyl)piperidin-4-yl]pyrimidin-4-amine is unique due to its specific combination of functional groups and rings, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
(4-methoxyphenyl)-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-24-15-5-3-13(4-6-15)18(23)22-9-7-14(8-10-22)21-16-11-17(25-2)20-12-19-16/h3-6,11-12,14H,7-10H2,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTQWCQRCSCGJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC(CC2)NC3=CC(=NC=N3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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